(S)-(S)-2-Methylbutyl 2-methylbutanoate
Description
(S)-(S)-2-Methylbutyl 2-methylbutanoate (CAS: 2445-78-5; synonyms: 2-methylbutyl 2-methylbutyrate) is a branched-chain fatty acid ester characterized by two stereogenic centers, both in the (S)-configuration. It belongs to the class of volatile organic compounds (VOCs) and is notable for its role in fruit aroma profiles, particularly in melons, apples, and bananas . Structurally, it consists of a 2-methylbutanol moiety esterified with 2-methylbutanoic acid.
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
[(2S)-2-methylbutyl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-5-8(3)7-12-10(11)9(4)6-2/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
PVYFCGRBIREQLL-IUCAKERBSA-N |
SMILES |
CCC(C)COC(=O)C(C)CC |
Isomeric SMILES |
CC[C@H](C)COC(=O)[C@@H](C)CC |
Canonical SMILES |
CCC(C)COC(=O)C(C)CC |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
(S)-(S)-2-Methylbutyl 2-methylbutanoate is involved in lipid metabolism and has been studied for its role in fatty acid metabolism. It is significant in understanding lipid peroxidation processes and cellular signaling pathways. Research indicates that it can influence metabolic pathways, which may have implications for obesity and metabolic disorders .
Flavoring Agent
This compound is noted for its pleasant fruity aroma, making it a candidate for use as a flavoring agent in food products. Its esters are often employed to impart specific flavors, enhancing the sensory experience of various consumables. The flavor profile includes notes reminiscent of fruits like apples and pears, which can be beneficial in the food industry for creating natural flavor replicas .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of other chemical compounds. Its structure allows for various transformations that can lead to the development of pharmaceuticals and agrochemicals. The ability to modify its chemical structure makes it valuable in designing new compounds with desired biological activities .
Case Study 1: Metabolism Research
A study investigated the impact of this compound on lipid metabolism in mammalian cells. The findings suggested that this ester could modulate lipid peroxidation rates, potentially influencing cell signaling mechanisms related to inflammation and metabolic stress .
Case Study 2: Flavor Profile Development
In a project aimed at developing natural flavorings for beverages, this compound was used to create a fruity flavor profile. Sensory analysis confirmed that its addition significantly improved the overall acceptance of the product among consumers .
Case Study 3: Synthesis Pathway Optimization
A synthetic pathway utilizing this compound as a starting material was optimized for producing bioactive compounds. The research demonstrated that modifications to this ester could yield derivatives with enhanced pharmacological properties, highlighting its utility in drug development .
Comparison with Similar Compounds
Structural Analogs and Isomers
Table 1: Key Structural Analogs of (S)-(S)-2-Methylbutyl 2-Methylbutanoate
Key Differences :
- Branching Position: 2-Methylbutyl isovalerate (3-methylbutanoate) differs in the position of the methyl group on the acyl chain, resulting in a distinct herbaceous aroma compared to the sweeter profile of this compound .
- Chain Length: Butyl and hexyl analogs exhibit longer alcohol chains, altering volatility and aroma intensity. Butyl 2-methylbutanoate is less volatile and contributes to apple sweetness, while hexyl derivatives impart green notes .
Chromatographic and Spectroscopic Properties
Table 2: GC-MS Retention Times and Mass Fragments
Insights :
- The longer retention time of this compound (25.84 min vs. 23.99 min for butyl analog) reflects its higher molecular weight and branching complexity .
- Mass fragments at m/z 70.10 and 103.10 are diagnostic for the 2-methylbutyl and 2-methylbutanoate moieties, respectively .
Stability and Functional Roles
- Stability in Storage: In Fuji apples, 2-methylbutyl esters (including the target compound) remain stable during 1 month of cold storage, unlike off-flavor compounds like butyl butanoate .
- Aroma Thresholds: this compound has a lower odor threshold compared to ethyl analogs, making it a more potent contributor to fruit aroma despite lower concentrations .
Preparation Methods
Asymmetric Hydrogenation of Tiglic Acid
The (S)-enantiomer of 2-methylbutanoic acid is accessible via asymmetric hydrogenation of tiglic acid ((E)-2-methyl-2-butenoic acid) using ruthenium catalysts coordinated to chiral ligands. For example:
Enzymatic Resolution of Racemic Acid
Lipase-mediated kinetic resolution offers an alternative route:
- Substrate : Racemic 2-methylbutanoic acid or its esters.
- Enzymes : Candida rugosa lipase (CRL) or Rhizopus chinensis lipase (RCL) selectively hydrolyzes the (R)-enantiomer, leaving (S)-2-methylbutanoic acid.
- Conditions : pH 7.0–7.5 buffer, 40–45°C, 12–84 hours, yielding (S)-acid with 85–95% ee.
Enantioselective Synthesis of (S)-2-Methylbutanol
Catalytic Asymmetric Reduction of 2-Methylbutyraldehyde
Chiral transition metal catalysts enable reduction of 2-methylbutyraldehyde to (S)-2-methylbutanol:
Biocatalytic Reduction via Alcohol Dehydrogenases (ADHs)
ADHs from Saccharomyces cerevisiae or Lactobacillus spp. reduce 2-methylbutyraldehyde to (S)-2-methylbutanol with NADPH cofactor recycling.
Stereoretentive Esterification Strategies
Steglich Esterification
Coupling (S)-2-methylbutanoic acid and (S)-2-methylbutanol via N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):
Enzymatic Esterification
Lipases such as Candida antarctica Lipase B (CAL-B) catalyze ester formation in non-aqueous media:
- Conditions : Hexane, 40°C, 48 hours, molecular sieves to absorb water.
- Yield : 60–75% with >95% stereochemical fidelity.
Integrated Asymmetric Routes
Chiral Auxiliary-Mediated Synthesis
Menthyl glyoxylates serve as chiral templates for simultaneous control of both stereocenters:
Dynamic Kinetic Resolution (DKR)
Combining racemization and enzymatic esterification:
- Catalyst : Shvo’s catalyst (ruthenium) for acid racemization + CAL-B for esterification.
- Conditions : Toluene, 80°C, 24 hours, yielding >90% (S,S)-ester.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield | Stereoselectivity |
|---|---|---|---|---|
| Asymmetric Hydrogenation | High ee, scalable | Requires high-pressure H₂ | 80–95% | >98% ee |
| Enzymatic Resolution | Mild conditions, low cost | Slow reaction times | 60–85% | 85–95% ee |
| Steglich Esterification | Rapid, no racemization | Solvent-intensive | 70–85% | >99% ee |
| CAL-B Esterification | Green chemistry, high selectivity | Limited solvent compatibility | 60–75% | >95% ee |
| Chiral Auxiliary | Simultaneous stereocontrol | Multi-step, costly auxiliaries | 50–60% | >98% ee |
Industrial and Regulatory Considerations
Q & A
Q. What are the common synthetic routes for preparing enantiomerically pure (S)-(S)-2-methylbutyl 2-methylbutanoate, and how is stereochemical integrity maintained?
The synthesis typically involves esterification of (S)-2-methylbutanol with (S)-2-methylbutanoic acid under controlled conditions. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate .
- Stereochemical control : Chiral starting materials (e.g., (S)-2-methylbutanol, ≥98% enantiomeric excess (ee)) and inert reaction environments (e.g., nitrogen atmosphere) prevent racemization .
- Purification : Silica gel chromatography or preparative HPLC to isolate the target ester. Enantiomeric purity is confirmed via chiral GC (e.g., using a β-cyclodextrin column) or polarimetry ([α]₂₀ᴅ = +19° for (S)-2-methylbutanoic acid derivatives) .
Q. What analytical techniques are critical for verifying the structural and stereochemical identity of this compound?
- Gas Chromatography (GC) : Polar columns (e.g., DB-WAX) with temperature ramps (40°C to 220°C at 10°C/min) resolve enantiomers. Kovats retention indices (RI) are cross-referenced with databases .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage (δ ~4.1 ppm for –CH₂O–; δ ~170 ppm for carbonyl carbon).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₁₀H₂₀O₂; MW = 172.27 g/mol) .
Advanced Research Questions
Q. How can enzymatic methods be optimized for stereoselective synthesis of this compound?
The enzyme monacolin J acid methylbutanoate transferase (EC 2.3.1.238) catalyzes the transfer of (S)-2-methylbutanoate from a polyketide synthase to monacolin J acid in lovastatin biosynthesis . Adapting this system requires:
- Substrate engineering : Use of (S)-2-methylbutanoyl-CoA as the acyl donor.
- Enzyme immobilization : Enhances reusability; silica or chitosan matrices are common.
- Kinetic studies : Determine (substrate affinity) and (turnover number) under varying pH (5.0–8.0) and temperature (25–45°C) .
Q. What metabolic pathways in plants or fungi produce 2-methylbutanoate derivatives, and how can isotopic labeling resolve precursor-product relationships?
In melons, L-isoleucine is a precursor for 2-methylbutyl esters (e.g., ethyl 2-methylbutanoate). Key steps include:
- Deamination/decarboxylation : Conversion of L-isoleucine to 2-methylbutanal via branched-chain aminotransferases (BCATs).
- Esterification : Alcohol acyltransferases (AATs) link 2-methylbutanol to acyl-CoA intermediates.
- Isotopic tracing : Feeding experiments with ¹³C-labeled L-isoleucine followed by GC-MS analysis track incorporation into esters .
Q. How can conflicting data on enantioselectivity in esterification reactions be resolved?
Discrepancies in ee values (e.g., 95% vs. 98%) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
